molecular formula C11H16ClN3O2 B2661244 1-{1-Azabicyclo[2.2.2]octan-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride CAS No. 2095410-93-6

1-{1-Azabicyclo[2.2.2]octan-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride

Cat. No.: B2661244
CAS No.: 2095410-93-6
M. Wt: 257.72
InChI Key: HTMUKHNCLNQBJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-Azabicyclo[2.2.2]octan-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique bicyclic structure, which includes a quinuclidine moiety fused to a tetrahydropyrimidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-Azabicyclo[2.2.2]octan-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride typically involves multiple steps. One common method starts with the preparation of the quinuclidine moiety, followed by its fusion with a pyrimidine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed reactions and specific organic solvents like dichloromethane can be crucial .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common. Additionally, purification steps like crystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-{1-Azabicyclo[2.2.2]octan-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl or aryl groups .

Scientific Research Applications

1-{1-Azabicyclo[2.2.2]octan-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{1-Azabicyclo[2.2.2]octan-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The quinuclidine moiety can bind to receptors or enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-Azabicyclo[2.2.2]octan-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride stands out due to its combination of the quinuclidine and tetrahydropyrimidine rings, offering unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific molecular interactions .

Properties

IUPAC Name

1-(1-azabicyclo[2.2.2]octan-3-yl)pyrimidine-2,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.ClH/c15-10-3-6-14(11(16)12-10)9-7-13-4-1-8(9)2-5-13;/h3,6,8-9H,1-2,4-5,7H2,(H,12,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMUKHNCLNQBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)N3C=CC(=O)NC3=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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